Methyl 2-(4-(pyridin-3-yl)phenyl)acetate
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Overview
Description
“Methyl 2-(4-(pyridin-3-yl)phenyl)acetate” is a chemical compound with the CAS Number: 1624260-67-8 and a linear formula of C14H13NO2 . It is a pale-yellow to yellow-brown solid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI Code: 1S/C14H13NO2/c1-17-14(16)9-11-4-6-12(7-5-11)13-3-2-8-15-10-13/h2-8,10H,9H2,1H3 . The molecular weight of the compound is 227.26 .Physical and Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown solid at room temperature .Scientific Research Applications
Synthesis and Structural Characterization
- A study by Castiñeiras et al. (2018) focused on the synthesis and structural assessment of a related compound and its complex with HgCl2, highlighting the potential for creating new compounds with unique properties.
- Mao et al. (2015) conducted a study on the synthesis and crystal structure characterization of a related ester, demonstrating the importance of such compounds in crystallography.
- Al-Issa (2012) explored the synthesis of new series of pyridine derivatives, indicating the versatility of pyridine-based compounds in chemical synthesis.
Molecular Interactions and Catalytic Activity
- Amadio et al. (2012) investigated the synthesis, characterization, and catalytic activity of palladium complexes with pyridine-based ligands, shedding light on the potential applications in catalysis.
Potential Therapeutic Applications
- Cosford et al. (2003) described the synthesis of a compound with potential therapeutic applications, particularly in modulating mGlu5 receptors, which could be relevant for anxiety treatment.
Antimicrobial Activities
- Bayrak et al. (2009) synthesized and evaluated a series of 1,2,4-triazoles and their derivatives for antimicrobial activities, highlighting the potential of such compounds in developing new antimicrobials.
Crystallography and Structural Analysis
- Sreeramulu and Ashokgajapathiraju (2014) presented the synthesis of novel indol compounds, demonstrating the diverse applications in crystallography and structural analysis.
Safety and Hazards
The safety information for “Methyl 2-(4-(pyridin-3-yl)phenyl)acetate” includes the following hazard statements: H302, H315, H320, H335 . The precautionary statements include: P261, P280, P301+P312, P302+P352, P305+P351+P338 . The signal word for this compound is “Warning” and it is represented by the pictogram of an exclamation mark .
Properties
IUPAC Name |
methyl 2-(4-pyridin-3-ylphenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)9-11-4-6-12(7-5-11)13-3-2-8-15-10-13/h2-8,10H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMFKXOIKBNSOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601228778 |
Source
|
Record name | Benzeneacetic acid, 4-(3-pyridinyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601228778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1624260-67-8 |
Source
|
Record name | Benzeneacetic acid, 4-(3-pyridinyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1624260-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 4-(3-pyridinyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601228778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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